5-Bromo-2-iodopyrimidine
Overview
Description
5-Bromo-2-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by the presence of both bromine and iodine atoms attached to the pyrimidine ring. This compound is notable for its utility as an intermediate in various chemical reactions, particularly in the synthesis of more complex organic molecules.
Mechanism of Action
Target of Action
5-Bromo-2-iodopyrimidine is a chemical compound that has been used in the synthesis of various other compounds . .
Mode of Action
This compound has been used as an intermediate in selective palladium-catalysed cross-coupling reactions . This involves the compound interacting with a wide range of arylboronic acids and alkynylzincs to efficiently synthesize many substituted pyrimidine compounds .
Biochemical Pathways
The compound plays a crucial role in the synthesis of many substituted pyrimidine compounds , which are known to be involved in a wide range of biological processes.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific substituted pyrimidine compounds that it helps synthesize . These compounds can have a wide range of effects based on their specific structures and functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light , suggesting that exposure to light could potentially affect its stability and efficacy. Furthermore, the compound should be stored in a dark place, sealed, and in dry conditions .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-iodopyrimidine plays a significant role in biochemical reactions. It is used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs . The nature of these interactions involves the formation of covalent bonds during the cross-coupling reactions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an intermediate in palladium-catalysed cross-coupling reactions . It binds with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-iodopyrimidine can be synthesized through the iodination of 5-bromo-2-chloropyrimidine. The reaction involves the use of hydroiodic acid and sodium iodide as reagents . The general reaction scheme is as follows: [ \text{5-Bromo-2-chloropyrimidine} + \text{Hydroiodic acid} + \text{Sodium iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Mizoroki-Heck reactions
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids and Alkynylzincs: Common reagents in Suzuki-Miyaura and Mizoroki-Heck reactions
Major Products:
Substituted Pyrimidine Compounds: These are the primary products formed from cross-coupling reactions involving this compound
Scientific Research Applications
5-Bromo-2-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Medicine: It plays a role in the synthesis of anti-cancer and anti-viral drugs
Industry: It is utilized in the production of liquid crystals and other advanced materials
Comparison with Similar Compounds
5-Bromo-2-chloropyrimidine: A precursor in the synthesis of 5-Bromo-2-iodopyrimidine.
5-Bromo-2-phenoxypyridine: Another halogenated pyrimidine used in similar cross-coupling reactions.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which makes it highly versatile in various chemical reactions. Its dual halogenation allows for selective reactivity and the formation of diverse substituted pyrimidine compounds .
Properties
IUPAC Name |
5-bromo-2-iodopyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZKXPQIDURFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426513 | |
Record name | 5-Bromo-2-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183438-24-6 | |
Record name | 5-Bromo-2-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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